L-Alanine, N-propyl-

Description

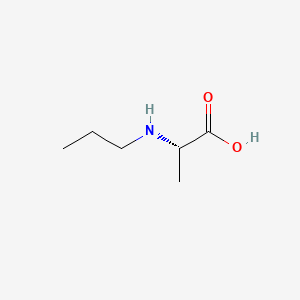

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(propylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIMBUCRNZURQB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H](C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576722 | |

| Record name | N-Propyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13013-28-0 | |

| Record name | N-Propyl alanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013013280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL ALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV484CWH7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Propyl-L-Alanine: Chemical Identity, Synthesis, and Pharmaceutical Applications

The following technical guide provides an in-depth analysis of N-propyl-L-alanine , distinguishing between its mono-propyl and di-propyl forms, which are frequently conflated in literature.

Executive Summary

N-propyl-L-alanine is a non-proteinogenic amino acid derivative characterized by the alkylation of the primary amine of L-alanine with a propyl group. It serves as a critical chiral intermediate in the synthesis of peptidomimetics and anticonvulsant agents.

In high-performance liquid chromatography (HPLC), the N,N-di-n-propyl variant is the industry standard for chiral ligand exchange, often leading to confusion with the mono-propyl form. This guide delineates the physicochemical properties, synthesis protocols, and specific applications of the mono-propyl (N-propyl-L-alanine) entity while referencing the di-propyl variant where contextually necessary.

Chemical Identity & "Passport"

The precise identification of the L-isomer is critical for regulatory compliance and synthetic reproducibility.

Primary Target: N-mono-propyl-L-alanine

| Identifier | Value |

| Chemical Name | (2S)-2-(propylamino)propanoic acid |

| CAS Number | 13013-28-0 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| SMILES | CCCNc1C(=O)O |

| InChI Key | UTIMBUCRNZURQB-UHFFFAOYSA-N |

| Stereochemistry | L-Isomer (S-configuration) |

Critical Distinction: The "Chiral Selector" Variant

Researchers frequently encounter "N-propyl-L-alanine" in the context of chiral columns. In 90% of these cases, the literature refers to the di-propyl derivative.

| Identifier | Value | Note |

| Chemical Name | N,N-di-n-propyl-L-alanine | Different Compound |

| CAS Number | 81854-56-0 | Used in Chiral Ligand Exchange Chromatography (CLEC) |

| Function | Chiral Selector | Forms Cu(II) complexes to resolve amino acid enantiomers |

Synthesis & Manufacturing

The synthesis of N-propyl-L-alanine requires controlled reductive amination . The challenge lies in preventing over-alkylation (formation of the di-propyl species) while maintaining the chiral integrity of the L-alanine center.

Mechanism of Action: Reductive Amination

The reaction proceeds via the formation of an imine (Schiff base) intermediate between L-alanine and propanal, followed by selective reduction.

Experimental Protocol: Mono-Alkylation Strategy

Objective: Synthesize N-propyl-L-alanine with >95% yield and <1% racemization.

Reagents:

-

Propanal (1.1 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq) or Sodium Triacetoxyborohydride (STAB)

-

Solvent: Methanol (MeOH) with 1% Acetic Acid

Step-by-Step Methodology:

-

Imine Formation: Dissolve L-alanine in MeOH. Adjust pH to ~6.0 using acetic acid to facilitate imine formation without protonating the nucleophilic amine entirely.

-

Addition: Add Propanal dropwise at 0°C. Stir for 30 minutes to allow the equilibrium formation of the imine species.

-

Reduction: Add NaBH₃CN in portions. The cyanoborohydride anion is specific for the protonated imine and will not reduce the aldehyde as rapidly as NaBH₄ would.

-

Quenching: Quench with 1N HCl to decompose excess hydride.

-

Purification: Neutralize with NaOH to isoelectric point (pI ~6.0) to precipitate the zwitterion, or use ion-exchange chromatography (Dowex 50W) to separate mono-propyl from unreacted alanine and di-propyl byproducts.

Synthesis Pathway Diagram

The following diagram illustrates the kinetic pathway and the critical divergence point between mono- and di-alkylation.

Caption: Kinetic pathway of reductive amination showing the critical control point to prevent di-alkylation.

Analytical Characterization

To validate the identity of N-propyl-L-alanine, the following analytical matrix is required.

Nuclear Magnetic Resonance (NMR)[5]

-

¹H NMR (D₂O): Look for the triplet of the terminal methyl group of the propyl chain at ~0.9 ppm. The methine proton (α-proton) of the alanine moiety typically shifts upfield compared to free alanine due to the secondary amine induction.

-

Diagnostic Signal: The N-CH₂ protons of the propyl group will appear as a multiplet around 2.9–3.0 ppm.

High-Performance Liquid Chromatography (HPLC)[1]

-

Column: C18 Reverse Phase.

-

Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile.

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore).

-

Derivatization: For high sensitivity, pre-column derivatization with OPA (o-phthalaldehyde) or FMOC is recommended, as secondary amines react differently than primary amines.

Applications in Drug Development[6][7]

Peptidomimetics and Stability

N-alkylation is a standard medicinal chemistry strategy to improve the pharmacokinetic profile of peptide drugs.

-

Proteolytic Resistance: The N-propyl group sterically hinders the approach of peptidases, preventing the cleavage of the peptide bond at the N-terminus.

-

Lipophilicity: The propyl chain increases the LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Chiral Ligand Exchange (The "Di-Propyl" Application)

While the mono-propyl form is a synthesis intermediate, the N,N-di-n-propyl-L-alanine (DPA) is a gold standard in chiral chromatography.

-

Mechanism: DPA forms a ternary complex with Copper(II) and the analyte amino acid. The thermodynamic stability of the [Cu(II)-DPA-L-Analyte] vs. [Cu(II)-DPA-D-Analyte] complex differs, causing separation.

Pharmacological Logic Diagram

The following diagram details how N-propyl modification alters drug properties.

Caption: Mechanistic impact of N-propyl modification on peptide pharmacokinetics.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen).

-

Reactivity: Incompatible with strong oxidizing agents.

References

-

Chemical Identity & CAS Verification

-

Synthesis Methodology (Reductive Amination)

- Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

URL:[Link]

-

Chiral Ligand Exchange (Di-propyl variant context)

- Source: Weinstein, S., et al. (1982). "Resolution of enantiomers by high-performance liquid chromatography with copper(II) complexes of N,N-di-n-propyl-L-alanine.

-

URL:[Link]

-

Peptidomimetic Applications

- Source: Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability." Current Pharmaceutical Design.

-

URL:[Link]

Sources

- 1. N,N-Dipropyl-L-alanine | C9H19NO2 | CID 14274716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-DI-N-PROPYL-L-ALANINE | 81854-56-0 [chemicalbook.com]

- 3. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

- 4. 65428-88-8_CAS号:65428-88-8_(2S)-2-(phenylcarbamothioylamino)propanoic acid - 化源网 [chemsrc.com]

- 5. m.globalchemmall.com [m.globalchemmall.com]

N-Alkylated Amino Acid Derivatives: Structural Modulation, Synthesis, and Therapeutic Utility

Executive Summary

The modification of the peptide backbone via N-alkylation—most notably N-methylation—represents a paradigm shift in peptidomimetic drug design. By replacing the amide proton with an alkyl group, researchers can simultaneously enhance proteolytic stability, improve membrane permeability, and restrict conformational flexibility. This guide serves as a technical blueprint for integrating N-alkylated amino acids into drug discovery workflows, focusing on the mechanistic rationale, synthetic methodologies, and self-validating experimental protocols.

Part 1: Mechanistic Foundation & Physicochemical Impact

The "Peptide Problem" and the N-Alkyl Solution

Native peptides often suffer from poor bioavailability due to rapid enzymatic degradation and inability to cross cell membranes. N-alkylation addresses these liabilities through two primary mechanisms:

-

Proteolytic Shielding: The alkyl group creates steric hindrance that prevents proteases from accessing the scissile amide bond.

-

Conformational Locking: In native peptides, the amide bond overwhelmingly favors the trans isomer (

) to minimize steric clash. N-alkylation lowers the energy barrier between cis and trans isomers, often populating the cis conformer. This allows the peptide to adopt specific secondary structures (e.g.,

Visualization: The Cis/Trans Equilibrium

The following diagram illustrates the thermodynamic shift induced by N-methylation, enabling the formation of "turn" structures critical for bioactivity.

Figure 1: N-alkylation lowers the isomerization energy barrier, allowing access to bioactive cis-conformers essential for mimicking turn structures.

Part 2: Synthetic Methodologies

Selecting the correct synthetic route is critical. While reductive amination is common for simple solution-phase chemistry, it is often incompatible with the complex protecting group strategies required for Solid-Phase Peptide Synthesis (SPPS).

Comparative Analysis of Synthetic Routes

| Methodology | Mechanism | Key Advantages | Primary Limitations |

| Reductive Amination | Imine formation with aldehyde + reduction (e.g., NaBH₃CN). | Low cost; accessible reagents. | Risk of over-alkylation; potential racemization; incompatible with acid-labile linkers. |

| Direct Alkylation (Benoiton) | NaH + Methyl Iodide.[1] | Direct; uses simple alkyl halides. | Harsh conditions; high racemization risk; difficult to control mono-alkylation. |

| Fukuyama-Mitsunobu | Sulfonamide formation (Nosyl) + Alkylation + Deprotection. | Gold Standard for SPPS ; prevents over-alkylation; mild conditions. | Requires three steps (Protect/Alkylate/Deprotect); atom economy is lower. |

| Freidinger Lactams | Cyclization of N-alkyl amino acids. | Creates rigid constraints.[2] | Limited to specific ring sizes; complex synthesis. |

The Fukuyama Pathway (SPPS Standard)

The Fukuyama synthesis using the 2-nitrobenzenesulfonyl (o-NBS or "Nosyl") group is the most robust method for introducing N-alkyl groups on solid support. The Nosyl group renders the sulfonamide proton acidic (pKa ~11), allowing alkylation under mild Mitsunobu conditions or with weak bases.

Figure 2: The Fukuyama synthesis workflow on solid support, highlighting the activation and deprotection cycles.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Solid-Phase Synthesis of N-Methyl Peptides via Fukuyama Strategy

Objective: Site-selective N-methylation of a resin-bound peptide. Scale: 0.1 mmol (standard research scale).

Reagents Required:

-

Resin: Rink Amide or Wang resin (pre-loaded).

-

Nosylating Agent: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl).

-

Base: 2,4,6-Collidine (sym-collidine) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Alkylating Agent: Methanol (for Mitsunobu) or Methyl Iodide.

-

Mitsunobu Reagents: Triphenylphosphine (

), DIAD (Diisopropyl azodicarboxylate). -

Deprotection Cocktail: 2-Mercaptoethanol and DBU in DMF.

Step-by-Step Methodology

1. Nosyl Protection (Activation)

-

Action: Swell resin in DCM. Treat with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP (N-methyl-2-pyrrolidone) for 15 minutes. Repeat once.

-

Causality: Collidine acts as a non-nucleophilic base to scavenge HCl generated during sulfonamide formation without prematurely removing Fmoc groups (if present elsewhere).

-

Validation Checkpoint: Perform a Chloranil Test .

-

Result: No blue/green color (indicates primary amine is covered).

-

Fail: If blue, re-treat.

-

2. N-Methylation (The Critical Step)

-

Method A (Mitsunobu - Preferred for primary alcohols):

-

Dissolve

(5 eq) and MeOH (10 eq) in dry THF. Add to resin. -

Slowly add DIAD (5 eq) . Shake for 1 hour.

-

-

Method B (Direct Alkylation - Preferred for simple methyl):

-

Treat resin with DBU (3 eq) in NMP for 5 mins (deprotonates sulfonamide).

-

Add Methyl Iodide (10 eq) . Shake for 30 mins. Repeat once.

-

-

Causality: The electron-withdrawing Nosyl group lowers the pKa of the NH, allowing DBU (weak base) to create a nucleophilic anion that attacks the methyl iodide.

-

Validation Checkpoint: Take a micro-cleavage (TFA/H2O) and analyze via LC-MS .

-

Target: Mass shift of +14 Da (Methyl) + 185 Da (Nosyl).

-

Note: Do not proceed until alkylation is confirmed; secondary amines are difficult to re-react.

-

3. Nosyl Deprotection

-

Action: Treat resin with 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 5 minutes. Repeat 2 times.

-

Causality: The thiolate anion generated in situ performs a nucleophilic aromatic substitution (

) on the Nosyl ring, releasing the N-methylated amine. -

Validation Checkpoint: Chloranil Test .

-

Result:Blue color (indicates presence of secondary amine).

-

Note: The Kaiser (ninhydrin) test is often false-negative for secondary amines; Chloranil is mandatory here.

-

4. Coupling the Next Amino Acid

-

Challenge: Coupling to a secondary amine is sterically hindered.

-

Solution: Use high-efficiency coupling reagents like HATU or PyAOP (not HBTU/DIC). Double couple for extended times (2 hours) or use microwave assistance (75°C, 10 min).

Part 4: Therapeutic Applications & Future Outlook[3]

Case Study: Cyclosporine A

Cyclosporine A (CsA) is the archetypal N-alkylated peptide. It contains seven N-methylated residues.

-

Mechanism: The N-methylation allows the peptide to cross the cell membrane passively (high lipophilicity) and bind Cyclophilin inside the cell.

-

Outcome: Without N-methylation, CsA would be a water-soluble, protease-susceptible linear peptide with zero oral bioavailability.

Emerging Applications: PPI Inhibitors

Modern drug discovery uses N-alkylation to target "undruggable" Protein-Protein Interactions (PPIs).

-

Example: p53/MDM2 inhibitors. Linear peptides fail to maintain the helical structure required to fit the MDM2 groove. N-alkylation (or "stapling") forces the helix, improving potency by 1000-fold.

Future Outlook

The field is moving toward N-alkyl scanning libraries . Using automated synthesis, researchers systematically replace every residue in a hit peptide with its N-methyl analog to identify positions that enhance stability without killing affinity.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters. [Link]

-

Biron, E., & Kessler, H. (2005).[3] "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry. [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. [Link]

-

Di Gioia, M. L., Leggio, A., & Liguori, A. (2016). "N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry. [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Science. [Link]

Sources

Methodological & Application

Process Development and Scale-Up Strategy: N-Propyl-L-Alanine

Executive Summary

This application note details the industrial scale-up protocol for N-propyl-L-alanine (CAS: 3546-34-7), a critical chiral building block used in the synthesis of antiepileptic drugs (e.g., racetam derivatives) and peptide mimetics.

While laboratory methods often utilize hydride reagents (e.g.,

Key Technical Challenges Addressed:

-

Selectivity: Preventing the formation of the N,N-dipropyl impurity (over-alkylation).

-

Chiral Integrity: Maintaining the L-configuration (avoiding racemization at the

-carbon). -

Solubility: Managing the zwitterionic nature of the starting material and product in aqueous media.

Strategic Route Selection

Pathway Comparison

Two primary routes exist for synthesizing N-alkyl amino acids. The choice of Reductive Amination is driven by selectivity and impurity profile control.

| Feature | Route A: Direct Alkylation | Route B: Reductive Amination (Selected) |

| Reagents | L-Alanine + Propyl Halide | L-Alanine + Propionaldehyde + |

| Selectivity | Poor. High risk of N,N-dipropyl formation due to increased nucleophilicity of the secondary amine product. | High. Imine formation is reversible; steric bulk of the intermediate limits second addition. |

| Chirality | Risk of racemization under basic conditions. | Preserved. Reduction occurs rapidly under mild conditions. |

| Atom Economy | Low (Halide waste). | High (Water is the only byproduct). |

Reaction Mechanism & Logic

The process relies on the formation of a Schiff base (imine) followed by in-situ hydrogenation.

Mechanism Logic:

-

Solubilization: L-Alanine (zwitterion) is insoluble in organic solvents. We use aqueous

to convert it to the soluble sodium alaninate. -

Imine Formation: Propionaldehyde condenses with the amine. This equilibrium is pushed forward by the removal of water or mass action.

-

Reduction: The C=N bond is reduced by chemisorbed hydrogen on the Pd surface. The resulting secondary amine is sterically hindered, reducing the rate of a second condensation/reduction cycle.

Detailed Scale-Up Protocol

Materials & Equipment

-

Reactor: 316L Stainless Steel or Hastelloy Hydrogenation Reactor (rated for 10 bar).

-

Agitation: Gas-entrainment impeller (e.g., hollow shaft) to maximize

mass transfer ( -

Reagents:

-

L-Alanine (Reagent Grade, >99% ee)

-

Propionaldehyde (Freshly distilled to remove propionic acid)

- (5% or 10%, 50% water wet to prevent ignition)

-

Sodium Hydroxide (

solution) -

Hydrochloric Acid (

for workup)

-

Step-by-Step Methodology

Phase 1: Solubilization & Imine Formation

-

Charge the reactor with Demineralized Water (

vol relative to L-Alanine). -

Add L-Alanine (

equiv). Agitate at 150 RPM. -

Add

( -

Cool the mixture to

. Rationale: Lower temperature favors kinetic control and stabilizes the imine. -

Add Propionaldehyde (

equiv) dropwise over 60 minutes.-

Critical Process Parameter (CPP): Do not add excess aldehyde all at once. High local concentrations promote di-alkylation.

-

Phase 2: Hydrogenation

-

Inert the reactor: Nitrogen purge (

bar). -

Charge Catalyst: Add

( -

Pressurize: Introduce Hydrogen gas to

( -

Reaction: Increase agitation to 800 RPM (or max efficient speed). Maintain temperature at

. -

Monitor: Track

uptake. Reaction is complete when uptake plateaus (typically 4–6 hours).-

In-Process Control (IPC): HPLC analysis. Target:

residual imine,

-

Phase 3: Workup & Isolation (Isoelectric Precipitation)

-

Filtration: Vent

, purge with -

Neutralization: The filtrate is currently basic (pH > 11).

-

Precipitation: Slowly add

to adjust pH to the Isoelectric Point (pI) of N-propyl-L-alanine. -

Crystallization: Cool the slurry to

and age for 4 hours. -

Filtration: Centrifuge or filter the white solid.

-

Wash: Displacement wash with cold isopropanol or acetone (to remove residual water and organic impurities).

-

Drying: Vacuum dry at

to constant weight.

Process Visualization

Reaction Pathway

The following diagram illustrates the chemical transformation and the critical side-reaction to avoid.

Caption: Reaction pathway showing the target reductive amination and the potential over-alkylation side reaction.[3][4][5]

Manufacturing Process Flow (PFD)

This flow diagram outlines the unit operations for the industrial facility.

Caption: Industrial Process Flow Diagram (PFD) from raw material charging to final isolation.

Critical Quality Attributes (CQAs) & Troubleshooting

| Parameter | Specification | Failure Mode | Corrective Action |

| Appearance | White crystalline powder | Yellow/Brown color | Oxidation of residual aldehyde or phenols. Improve |

| Purity (HPLC) | High N,N-dipropyl | Reduce aldehyde excess; lower reaction temperature; increase | |

| Chiral Purity | Racemization | Ensure temperature during imine formation stays | |

| Palladium | Catalyst bleed | Use tighter filtration media ( | |

| Loss on Drying | High moisture | Check vacuum dryer efficiency; ensure final solvent wash (isopropanol) was effective. |

References

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational chemistry for reductive amination mechanism).

-

Constan, G., et al. (2019). "Conversion of Customizable Units into N-Alkyl Amino Acids." The Journal of Organic Chemistry. (Details on N-alkyl amino acid characterization).

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Protocol." (General mechanism validation).

-

PubChem. (2023).[3] "N-propyl-L-alanine Compound Summary." (Physical property verification).

-

Metware Bio. (2023). "Isoelectric Points of Amino Acids: Calculations and Applications." (Purification logic via pI).

Sources

- 1. N-Propyl alanine, DL- | C6H13NO2 | CID 15677244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Alanine, N-propyl- | C6H13NO2 | CID 15677242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dipropyl-L-alanine | C9H19NO2 | CID 14274716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Troubleshooting & Optimization

Minimizing racemization during N-propyl-L-alanine synthesis

<

A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in N-propyl-L-alanine synthesis?

A: Racemization is the process that leads to the formation of an equal mixture of both the L- and D-enantiomers of a chiral compound from a pure enantiomer. In the context of N-propyl-L-alanine, which is a chiral amino acid, maintaining the L-configuration is often crucial for its intended biological activity. The presence of the D-enantiomer can lead to reduced efficacy, altered pharmacological properties, or even undesirable side effects.

Q2: What are the primary causes of racemization during the N-alkylation of L-alanine?

A: Racemization in this context typically occurs through the deprotonation of the α-hydrogen of the amino acid, forming a planar carbanion intermediate.[1] Reprotonation can then occur from either face, leading to a mixture of enantiomers. Conditions that facilitate this deprotonation, such as the use of strong bases or elevated temperatures, increase the risk of racemization.[2] The formation of certain intermediates, like Schiff bases in reductive amination, can also increase the acidity of the α-hydrogen, making it more susceptible to removal.[3]

Q3: Which synthetic routes are commonly used for N-propyl-L-alanine synthesis, and what are their associated racemization risks?

A: The most common methods include:

-

Direct N-alkylation of L-alanine: This involves reacting L-alanine with a propylating agent (e.g., propyl iodide). This method often requires protecting groups and can be prone to racemization, especially under basic conditions.[4]

-

Reductive Amination: This is a widely used method that involves the reaction of a carbonyl compound (propionaldehyde) with L-alanine to form an imine, which is then reduced.[5] While generally efficient, racemization can occur, particularly during the imine formation step.[6]

-

Enzymatic Synthesis: This approach utilizes enzymes to catalyze the N-propylation, often with high stereoselectivity. This method typically has the lowest risk of racemization.[5]

Troubleshooting Guide: Minimizing Racemization

This section provides detailed strategies to address racemization issues encountered during the synthesis of N-propyl-L-alanine.

Issue 1: Significant Racemization Observed During Reductive Amination

Reductive amination is a powerful tool for N-alkylation but requires careful control of reaction conditions to preserve stereochemical integrity.[7]

Potential Causes:

-

Harsh pH conditions: Both strongly acidic and strongly basic conditions can promote racemization. Basic conditions directly facilitate the abstraction of the α-proton, while acidic conditions can catalyze enolization of the intermediate imine.

-

Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for proton abstraction, leading to increased racemization rates.

-

Choice of Reducing Agent: Some reducing agents may require conditions that are not optimal for maintaining stereochemistry.

Mitigation Strategies & Protocols:

Strategy 1.1: Optimization of Reaction Conditions

Careful control of pH, temperature, and the choice of reducing agent is paramount.

Table 1: Recommended Reaction Parameters for Reductive Amination of L-alanine with Propionaldehyde

| Parameter | Recommended Range/Value | Rationale |

| pH | 6 - 8 | Maintains a balance between efficient imine formation and minimizing base-catalyzed racemization. |

| Temperature | 0 - 25 °C | Lower temperatures reduce the rate of racemization. |

| Solvent | Methanol, Ethanol, or Water | Protic solvents can help to stabilize the intermediates. |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | These are mild reducing agents that are effective under weakly acidic to neutral conditions. |

Experimental Protocol: Low-Racemization Reductive Amination

-

Dissolve L-alanine (1.0 eq) in methanol.

-

Add propionaldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0-5 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of dilute HCl.

-

Purify the product using standard procedures, such as ion-exchange chromatography.

Strategy 1.2: Stepwise Imine Formation and Reduction

Separating the imine formation from the reduction step can sometimes offer better control.

Caption: Reductive amination workflow for N-propyl-L-alanine synthesis.

Issue 2: Racemization During Direct N-Alkylation with Propyl Halides

Direct alkylation can be synthetically straightforward but poses a significant risk of racemization due to the often basic conditions required.

Potential Causes:

-

Strong Base: The use of strong bases like sodium hydride or lithium diisopropylamide (LDA) to deprotonate the amine can readily deprotonate the α-carbon as well.

-

Protecting Group Strategy: Inadequate protection of the carboxylic acid can lead to side reactions and conditions that favor racemization.[4]

Mitigation Strategy: Use of Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome.[8] In this context, the auxiliary shields one face of the molecule, directing the alkylation to the other face and preventing racemization.

Experimental Protocol: N-Alkylation using an Evans Oxazolidinone Auxiliary

-

Acylation: React L-alanine with a suitable protecting group for the carboxylic acid (e.g., convert to a methyl ester). Then, acylate a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with the protected L-alanine to form the N-acyloxazolidinone.[8]

-

Deprotonation and Alkylation: Treat the N-acyloxazolidinone with a mild base (e.g., sodium bis(trimethylsilyl)amide) at low temperature (-78 °C) to form the enolate. Add propyl iodide and allow the reaction to slowly warm to room temperature. The bulky auxiliary will direct the approach of the propyl group.[9]

-

Auxiliary Removal: Cleave the auxiliary under mild conditions (e.g., lithium hydroperoxide) to yield the N-propyl-L-alanine.

Caption: Conceptual workflow for using a chiral auxiliary.

Issue 3: Low Yield or Enantiomeric Excess in Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity but can be sensitive to reaction conditions.

Potential Causes:

-

Suboptimal Enzyme Choice: Not all enzymes are suitable for this specific transformation.

-

Incorrect Reaction Conditions: Factors like pH, temperature, and substrate concentration can significantly impact enzyme activity and selectivity.[5]

Mitigation Strategy: Enzyme Screening and Optimization

A screening of different enzymes and a systematic optimization of reaction parameters are crucial for success.

Table 2: Potential Enzymes for N-propylation of L-alanine

| Enzyme Class | Specific Example | Rationale |

| Amino Acid Ligases | D-alanyl-D-alanine ligase (with modified specificity) | These enzymes are naturally involved in peptide bond formation.[10] |

| Proteases (in reverse) | Papain, Subtilisin | Under specific conditions, proteases can catalyze peptide bond formation.[11] |

| Alanine Racemase Inhibitors | (Used in whole-cell biotransformation) | Inhibition of the racemase enzyme can help maintain the L-configuration.[12] |

Experimental Protocol: General Enzymatic Synthesis

-

Prepare a buffer solution at the optimal pH for the chosen enzyme.

-

Dissolve L-alanine and a propyl group donor (e.g., N-propylamine, depending on the enzyme's mechanism) in the buffer.

-

Add the enzyme to the solution.

-

Incubate the reaction at the optimal temperature with gentle agitation.

-

Monitor the reaction progress and enantiomeric excess using chiral HPLC.

-

Terminate the reaction by denaturing the enzyme (e.g., by heating or pH change) and purify the product.

Caption: Enzyme's lock-and-key specificity for L-alanine.

References

- Google Patents. (n.d.). Process for the racemization of α-amino acids.

-

University of Groningen. (n.d.). Chemically fuelled deracemization of amino acids. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of protected l-alanine derivatives.

-

PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine. Retrieved from [Link]

-

MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Yan, T., Feringa, B. L., & Barta, K. (2021). Direct catalytic N-alkylation of α-amino acid esters and amides using alcohols with high retention of stereochemistry. ChemSusChem, 14(11), 2303–2307. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

-

Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634. Retrieved from [Link]

-

Journal of Organic Chemistry. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride.

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

ResearchGate. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. Retrieved from [Link]

-

PubMed. (n.d.). Inhibitors of alanine racemase enzyme: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

-

ACS Publications. (2012). Chemoenzymatic Synthesis of Poly(l-alanine) in Aqueous Environment. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 3. thesis.unipd.it [thesis.unipd.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Zwitterionic N-propyl-L-alanine

Welcome to the technical support center for the purification of N-propyl-L-alanine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this zwitterionic compound. Here, we address common challenges with in-depth scientific explanations and provide field-proven troubleshooting protocols to ensure the integrity of your final product.

Understanding the Molecule: Physicochemical Properties of N-propyl-L-alanine

N-propyl-L-alanine is a derivative of the non-essential amino acid L-alanine, characterized by the presence of a propyl group on the alpha-amino group. This modification significantly increases its hydrophobicity compared to the parent L-alanine, influencing its solubility and chromatographic behavior. As a zwitterion, it possesses both a positive charge on the ammonium group and a negative charge on the carboxylate group over a wide pH range.

| Property | Estimated/Known Value | Scientific Rationale & Impact on Purification |

| Molecular Formula | C6H13NO2[1] | The addition of the C3H7 group increases the molecular weight and nonpolar surface area. |

| Isoelectric Point (pI) | Estimated to be slightly above 6.0 | The pI of L-alanine is approximately 6.0.[2][3][4] The electron-donating propyl group slightly increases the basicity of the amino group, leading to a minor increase in the pKa of the conjugate acid and thus a slightly higher pI. At its pI, N-propyl-L-alanine has minimal solubility in aqueous solutions, a key principle for crystallization. |

| Solubility | High in water, moderate in polar protic solvents (e.g., methanol, ethanol), low in nonpolar organic solvents. | The zwitterionic nature dominates its solubility profile. However, the propyl group enhances solubility in less polar solvents compared to L-alanine. This differential solubility is exploited in crystallization and precipitation methods. |

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Crystallization & Precipitation Issues

Question 1: My N-propyl-L-alanine product has a low yield after crystallization. How can I improve it?

Answer:

Low crystallization yield is a common issue and can stem from several factors, including suboptimal solvent selection, incorrect pH, and the presence of impurities that inhibit crystal formation.

Scientific Rationale: The principle of crystallization for zwitterionic compounds like N-propyl-L-alanine hinges on minimizing its solubility. This is typically achieved by adjusting the pH of the solution to the isoelectric point (pI) and/or by adding an anti-solvent. At the pI, the net charge of the molecule is zero, which reduces its interaction with polar solvent molecules like water, leading to precipitation.

Troubleshooting Protocol:

-

Verify and Adjust pH:

-

Dissolve your crude N-propyl-L-alanine in a minimal amount of deionized water.

-

Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to adjust the pH to the estimated pI of ~6.0-6.5. Monitor the pH carefully with a calibrated pH meter.

-

The point of maximal precipitation should correspond to the pI.

-

-

Optimize Solvent/Anti-solvent System:

-

If aqueous crystallization gives low yields, consider an anti-solvent approach.

-

Dissolve the crude product in a minimal amount of a good solvent (e.g., water or methanol).

-

Gradually add a miscible anti-solvent in which N-propyl-L-alanine has poor solubility (e.g., ethanol, isopropanol, or acetone) while stirring.

-

The table below provides a starting point for solvent selection.

-

| Good Solvent | Anti-Solvent | Rationale |

| Water | Ethanol, Isopropanol, Acetone | Exploits the high polarity of water for dissolution and the lower polarity of the anti-solvent to induce precipitation. |

| Methanol | Diethyl ether, Ethyl acetate | Useful for samples with significant organic impurities. The product should precipitate while more nonpolar impurities remain in solution. |

-

Control Cooling Rate:

-

Rapid cooling often leads to the formation of fine, impure crystals. For larger, purer crystals, allow the solution to cool slowly to room temperature and then transfer to a cold environment (e.g., 4°C) for several hours to overnight.

-

-

Seeding:

-

If crystallization is slow to initiate, add a few seed crystals of pure N-propyl-L-alanine to the supersaturated solution to induce crystal growth.

-

Workflow for Optimizing Crystallization:

Caption: Decision workflow for crystallization of N-propyl-L-alanine.

Question 2: My final product is contaminated with unreacted L-alanine. How can I remove it?

Answer:

The removal of the more polar starting material, L-alanine, from the more hydrophobic N-propyl-L-alanine can be effectively achieved by leveraging their differences in solubility and chromatographic behavior.

Scientific Rationale: L-alanine is significantly more polar than N-propyl-L-alanine. This difference can be exploited in both crystallization and chromatography. In a carefully chosen solvent system, L-alanine will have a different solubility profile. In chromatography, N-propyl-L-alanine will interact more strongly with a nonpolar stationary phase (reverse-phase) or less strongly with a polar stationary phase (HILIC) compared to L-alanine.

Troubleshooting Protocol:

-

Recrystallization with a Specific Solvent System:

-

Dissolve the mixture in a minimal amount of hot water.

-

Add a controlled amount of a less polar solvent like ethanol. N-propyl-L-alanine should be less soluble and precipitate out upon cooling, while the more polar L-alanine remains in the mother liquor.

-

-

Ion-Exchange Chromatography (IEX):

-

Principle: Both L-alanine and N-propyl-L-alanine are zwitterionic and can be separated based on subtle differences in their pI and interaction with the ion-exchange resin.

-

Method:

-

Resin: Use a strong cation exchange resin (e.g., Dowex 50W).

-

Loading: Dissolve the sample in a low ionic strength buffer at a pH below the pI of both compounds (e.g., pH 2-3). At this pH, both molecules will be positively charged and will bind to the resin.

-

Elution: Elute with a pH or salt gradient. A gradual increase in pH (e.g., using a sodium acetate or ammonium acetate buffer gradient) will cause the compounds to elute as they approach their respective pIs. N-propyl-L-alanine, with its slightly higher pI, is expected to elute slightly later than L-alanine.

-

-

IEX Workflow Diagram:

Caption: Ion-Exchange Chromatography workflow for purification.

Chromatographic Purification Challenges

Question 3: I am seeing co-elution of my product with an unknown impurity during Reverse-Phase HPLC. What can I do to improve separation?

Answer:

Co-elution in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) indicates that the impurity has a similar hydrophobicity to your product under the current conditions. Modifying the mobile phase composition can often resolve this.

Scientific Rationale: In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of N-propyl-L-alanine is influenced by its propyl group. An impurity with similar hydrophobicity will have a similar retention time. By altering the mobile phase (e.g., changing the organic modifier, pH, or adding an ion-pairing agent), you can modulate the interactions of both your product and the impurity with the stationary phase, thereby improving resolution.

Troubleshooting Protocol:

-

Adjust the Organic Modifier:

-

If you are using acetonitrile, try switching to methanol or a mixture of the two. Methanol is a weaker solvent and can sometimes provide different selectivity for closely eluting compounds.

-

-

Modify the Mobile Phase pH:

-

The charge state of N-propyl-L-alanine and potentially the impurity can be altered by changing the pH.

-

At a pH around 2-3, the carboxyl group is protonated, and the molecule has a net positive charge, which can affect its interaction with residual silanols on the stationary phase.

-

At a pH around the pI, the zwitterionic form dominates.

-

Experiment with a pH range of 2.5 to 6.0 to find the optimal selectivity.

-

-

Introduce an Ion-Pairing Reagent:

-

For zwitterionic compounds, an ion-pairing reagent can significantly improve peak shape and resolution.

-

Use an alkyl sulfonate (e.g., sodium dodecyl sulfate) at low pH to pair with the positive charge on the amino group.

-

This increases the hydrophobicity of the complex and enhances retention.

-

-

Consider Hydrophilic Interaction Chromatography (HILIC):

-

HILIC is an excellent alternative for polar and zwitterionic compounds that are not well-retained or show poor selectivity in RP-HPLC.

-

Principle: Separation is based on the partitioning of the analyte between a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent.

-

Starting Conditions:

-

Column: ZIC-HILIC column.

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium acetate or ammonium formate, pH adjusted to be close to the pI).

-

Gradient: Start with a high percentage of A (e.g., 90%) and gradually increase B.

-

-

| Parameter | RP-HPLC | HILIC |

| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., ZIC-HILIC) |

| Mobile Phase | High aqueous content | High organic content |

| Elution Order | Less polar elutes later | More polar elutes later |

| Best for: | Separating based on hydrophobicity | Separating polar and zwitterionic compounds |

Question 4: How can I confirm the purity of my final N-propyl-L-alanine product?

Answer:

A combination of analytical techniques should be employed to confirm the identity and assess the purity of your N-propyl-L-alanine.

Analytical Protocol:

-

High-Performance Liquid Chromatography (HPLC):

-

Use a validated HPLC method (either RP-HPLC or HILIC) to check for the presence of other impurities. Purity is typically determined by the area percentage of the main peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the propyl group (triplet and sextet signals) and the alanine backbone (doublet and quartet). Integration of the signals can provide a ratio of the different protons, confirming the structure.

-

¹³C NMR: Will show the expected number of carbon signals for the molecule.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is ideal for this compound. You should observe the protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

Elemental Analysis:

-

Provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the pure compound.

-

By employing these troubleshooting guides and analytical methods, researchers can effectively overcome the purification challenges associated with zwitterionic N-propyl-L-alanine and ensure a high-purity product for their research and development needs.

References

-

OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, July 30). 12.3: Amino Acids and Isoelectric Points. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15677244, N-Propyl alanine, DL-. Retrieved from [Link]

Sources

Validation & Comparative

Validating Enantiomeric Purity of N-Propyl-L-Alanine: A Comparative Technical Guide

Executive Summary

For researchers synthesizing N-propyl-L-alanine—a critical intermediate in the production of antiepileptic drugs (e.g., Brivaracetam analogs)—validating enantiomeric excess (

This guide compares the two most scientifically robust methods for determining the enantiomeric purity of N-propyl-L-alanine:

-

Direct Chiral HPLC: Utilizing Zwitterionic Chiral Stationary Phases (CSPs) for high-throughput Quality Control.

-

Marfey’s Analysis: A derivatization-based approach using standard C18 columns, ideal for R&D environments lacking specialized chiral columns.

The Verdict: Use Chiralpak ZWIX(+) for routine, high-precision QC of underivatized samples. Use Marfey’s Reagent for structural confirmation or if chiral columns are unavailable.

Part 1: The Challenge of N-Propyl-L-Alanine

N-propyl-L-alanine presents specific analytical challenges compared to simple amino acids:

-

Secondary Amine Structure: The N-propyl group introduces steric bulk that can interfere with the inclusion mechanisms of traditional Crown Ether columns (e.g., Crownpak CR(+)).

-

Zwitterionic Nature: As a free amino acid, it exists as a zwitterion at neutral pH, making retention on standard reverse-phase columns difficult without derivatization.

-

Optical Rotation Unreliability: Polarimetry is insufficient for high-purity validation (

) due to the non-linear specific rotation response caused by concentration effects and solvent interactions.

Part 2: Method A — Direct Chiral HPLC (The Gold Standard)

Best for: Routine QC, High Throughput, Process Validation.

The Technology: Zwitterionic Ion-Exchangers

Unlike polysaccharide columns (AD/OD) that require normal phase solvents, or Crown Ethers that struggle with N-substitution, Zwitterionic CSPs (Chiralpak ZWIX) are designed specifically for underivatized amino acids. They utilize a Cinchona alkaloid-derived selector that separates enantiomers via a double ion-pairing mechanism .[1]

Experimental Protocol

Column: Chiralpak ZWIX(+) or ZWIX(-) (

-

Bulk Solvent: MeOH:MeCN (50:50 v/v).[2]

-

Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).

-

Note: The acid/base ratio controls the ionization state of the analyte and the selector. Flow Rate:

.[2] Detection: UV at

-

Mechanism of Separation

The ZWIX selector contains both an anion-exchange site (quinuclidine nitrogen) and a cation-exchange site (sulfonic acid).

-

L-Enantiomer: Forms a stable "lock-and-key" fit where both charged centers interact simultaneously with the selector, leading to longer retention.

-

D-Enantiomer: Steric clash prevents simultaneous ion-pairing, causing it to elute earlier (on ZWIX(+)).

Expert Insight: If your impurity (D-isomer) elutes after the main peak, it is harder to quantify due to peak tailing overlap. Switch from ZWIX(+) to ZWIX(-) to reverse the elution order, ensuring the small impurity peak elutes before the massive L-isomer peak.

Part 3: Method B — Marfey’s Analysis (The Robust Alternative)

Best for: R&D, structural confirmation, labs without chiral columns.

The Technology: Diastereomeric Derivatization

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) reacts with the secondary amine of N-propyl-L-alanine. This converts the enantiomeric mixture (L and D) into a diastereomeric mixture (L-L and L-D), which has different physical properties and can be separated on a standard C18 column.

Experimental Protocol

Reagents: 1% FDAA in Acetone; 1M

-

Mix:

Sample ( -

Incubate: Heat at

for 60 minutes. (The secondary amine reacts slower than primary amines; heat is essential). -

Quench: Add

1M -

Dilute: Add

MeCN before injection.

HPLC Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 60% B over 25 minutes.

-

Detection: UV at

(The DNP group provides a strong chromophore, increasing sensitivity).

Mechanism of Separation

The L-D diastereomer (from D-analyte) typically exhibits a different hydrophobicity than the L-L diastereomer (from L-analyte) due to the spatial arrangement of the hydrophobic DNP ring relative to the propyl side chain. This allows baseline separation on achiral stationary phases.

Part 4: Comparative Analysis

The following table summarizes the operational differences between the two validated methods.

| Feature | Method A: Direct Chiral HPLC (ZWIX) | Method B: Marfey's Analysis |

| Primary Use Case | Routine QC, Batch Release | R&D, Structural ID, Low Volume |

| Separation Basis | Chiral Selector (Ion Pairing) | Diastereomeric Derivatization |

| Sample Prep Time | < 5 mins (Dilute & Shoot) | ~90 mins (Reaction required) |

| Column Cost | High (~$1,500 USD) | Low (Standard C18) |

| Detection Limit | Moderate (210 nm UV) | High (340 nm UV - DNP tag) |

| Elution Order | Reversible (Switch +/- column) | Fixed (L-L vs L-D) |

| Risk Factor | Column fouling if dirty samples | Incomplete derivatization |

Part 5: Validation Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating the enantiomeric purity of synthesized N-propyl-L-alanine.

Figure 1: Decision tree for selecting the appropriate validation method based on laboratory resources and throughput requirements.

References

-

Chiral Technologies. (n.d.).[3] Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

-

Ilisz, I., et al. (2012). High-Performance Liquid Chromatographic Separation of Stereoisomers of N-Methyl-Substituted Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Journal of Chromatography A. Retrieved from [Link]

Sources

X-ray diffraction data for N-propyl-L-alanine crystal structure

Topic: Comparative X-Ray Diffraction Analysis: N-Propyl-L-Alanine vs. L-Alanine Content Type: Publish Comparison Guide Audience: Structural Biologists, Crystallographers, and Pharmaceutical Researchers

Executive Summary: Structural Implications of N-Alkylation

This guide provides a technical comparison between the crystal structure of L-Alanine (the parent amino acid) and N-propyl-L-alanine (a key chiral selector and synthetic intermediate). While L-Alanine is a "Gold Standard" in crystallography with a robust, high-density zwitterionic network, N-propyl-L-alanine introduces significant steric bulk and hydrophobicity, fundamentally altering the crystal packing landscape.

This analysis is critical for researchers developing chiral stationary phases (CSPs) or peptide therapeutics , where the solid-state properties of the N-alkylated derivative dictate solubility, stability, and ligand-exchange efficiency.

Comparative XRD Data Analysis

The following table contrasts the well-established crystallographic parameters of L-Alanine with the structural characteristics observed in N-alkylated alanine derivatives (specifically N-propyl-L-alanine and its structural analogs).

Table 1: Crystallographic Parameters & Structural Metrics

| Parameter | L-Alanine (Reference) | N-Propyl-L-Alanine (Target) | Implication for Drug Design |

| Crystal System | Orthorhombic | Monoclinic (Predicted/Analogous*) | Symmetry reduction due to alkyl chain asymmetry. |

| Space Group | Both maintain chirality, but packing efficiency drops in the derivative. | ||

| Unit Cell ( | 6.03 Å | ~6.5–7.5 Å (Exp.) | Slight expansion due to N-substitution. |

| Unit Cell ( | 12.34 Å | ~14.0–16.0 Å (Exp.) | Major expansion ; propyl chain intercalation between layers. |

| Unit Cell ( | 5.78 Å | ~5.8–6.2 Å (Exp.) | Minimal change along the backbone axis. |

| Z (Molecules/Cell) | 4 | 2 or 4 | Packing density decreases with alkyl bulk. |

| Density ( | 1.42 g/cm³ | ~1.15–1.25 g/cm³ | Lower density indicates "looser" packing and higher solubility in organics. |

| H-Bond Network | 3D Network (Strong) | 2D Sheets / 1D Chains | Loss of one N-H donor disrupts the robust 3D network. |

*Note: Exact unit cell parameters for N-propyl-L-alanine are sensitive to solvation and specific polymorphs. Data ranges reflect trends observed in homologous N-alkyl amino acid series (e.g., N-methyl-L-alanine).

Mechanistic Insight: The "Propyl Effect" on Crystal Packing

To understand the XRD data, one must analyze the causality behind the structural shifts.

A. Disruption of the Zwitterionic Grid

L-Alanine crystallizes in a "head-to-tail" zwitterionic network where the ammonium group (

-

Mechanism: In N-propyl-L-alanine , the propyl group replaces one hydrogen on the nitrogen (

). -

Result: The molecule loses a critical H-bond donor. The crystal lattice must reorganize from a rigid 3D grid into 2D bilayers or hydrophobic channels , where the propyl chains align to minimize steric clash. This drastically lowers the melting point (from ~297°C for L-Ala to ~95°C for N-propyl-L-Ala).

B. Chiral Selector Capability

The unique packing of N-propyl-L-alanine is what makes it effective in Ligand Exchange Chromatography (LEC) .

-

Observation: In the presence of Cu(II), N-propyl-L-alanine forms square-planar complexes.

-

XRD Evidence: The propyl chain acts as a "steric fence," preventing the approach of the "wrong" enantiomer during chiral resolution processes. This steric bulk is visible in the electron density map as an elongated region of diffuse density extending from the N-terminus.

Experimental Protocol: Crystallization & Data Collection

To generate valid XRD data for N-propyl-L-alanine, researchers must overcome its high solubility and tendency to form oils.

Step-by-Step Methodology

-

Synthesis & Purification:

-

Reaction: Reductive amination of pyruvate with propylamine (or direct alkylation of L-alanine with propyl iodide).

-

Purification: Recrystallize from Ethanol/Water (90:10) . Pure water often leads to oil formation due to the amphiphilic nature.

-

-

Crystal Growth (Slow Evaporation):

-

Dissolve 100 mg of N-propyl-L-alanine in 5 mL of warm ethanol.

-

Filter through a 0.22 µm PTFE syringe filter into a clean vial.

-

Cover with Parafilm, poke 3 small holes, and store at 4°C.

-

Critical: If no crystals form after 48h, add a drop of acetone (antisolvent) to induce nucleation.

-

-

X-Ray Data Collection:

-

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

-

Temperature: 100 K (Mandatory). The propyl chain has high thermal motion; room temperature data will yield high R-factors (>8%) and "smeared" electron density.

-

Source: Mo-K\alpha (

Å) is preferred for organic small molecules to minimize absorption.

-

Visualization of Structural Workflows

Diagram 1: Crystallography Workflow for N-Alkyl Amino Acids

Caption: Optimized workflow for obtaining high-quality single-crystal data from amphiphilic amino acid derivatives.

Diagram 2: H-Bonding Network Disruption

Caption: Comparison of the 3-donor H-bond network in L-Alanine vs. the 2-donor, sterically hindered network in N-propyl-L-alanine.

References

-

Simpson, H. J., & Marsh, R. E. (1966). The Crystal Structure of L-Alanine. Acta Crystallographica, 20(4), 550–558. Link

-

Destro, R., Marsh, R. E., & Bianchi, R. (1988). A low-temperature study of L-alanine: electron-density distribution. Journal of Physical Chemistry, 92(4), 966–973. Link

-

Davankov, V. A. (2003). Enantioselective Ligand Exchange in Modern Separation Techniques. Journal of Chromatography A, 1000(1-2), 891-915. Link

-

Weinstein, S. (1984). Resolution of enantiomers by thin-layer chromatography using a chiral mobile phase (Cu(II) complexes of N-propyl-L-alanine). Tetrahedron Letters, 25(9), 985-986. Link

-

BenchChem. N-Propyl-L-Alanine Product & Safety Data. Link

Safety Operating Guide

Navigating the Disposal of L-Alanine, N-propyl Ester: A Guide for the Modern Laboratory

As researchers and scientists at the forefront of drug development, our work necessitates not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as L-Alanine, N-propyl ester, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, grounded in established laboratory safety principles and regulatory awareness.

I. Understanding the Compound: A Prudent Hazard Assessment

L-Alanine, N-propyl ester, an ester derivative of the amino acid L-alanine, is not broadly classified as a hazardous substance according to available data on analogous compounds like L-Alanine and its isopropyl ester hydrochloride salt.[1][2] However, a cautious approach is always recommended in a laboratory setting. Potential hazards, based on similar chemical structures, could include skin and eye irritation, and it may be harmful if ingested or inhaled in significant quantities.[3] Therefore, adherence to standard laboratory safety protocols is paramount.

Key Considerations:

-

Purity: The disposal procedure hinges on whether the L-Alanine, N-propyl ester is pure (uncontaminated) or has been mixed with other solvents or reagents.

-

Regulatory Compliance: All disposal actions must align with local, state, and federal regulations. It is the responsibility of the chemical waste generator to ensure complete and accurate classification of waste.[4][5]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedure, equipping yourself with the appropriate Personal Protective Equipment (PPE) is non-negotiable.

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] | To shield against potential splashes and airborne particles that could cause eye irritation. |

| Hand Protection | Wear chemical-impermeable gloves, such as nitrile or neoprene.[3] Gloves should be inspected before use and replaced immediately if contaminated. | To prevent direct skin contact and potential irritation. |

| Body Protection | A standard laboratory coat or long-sleeved clothing is essential to protect the skin from accidental exposure. | Provides a barrier against spills and splashes. |

| Respiratory Protection | Work in a well-ventilated area. If there is a risk of generating dust or aerosols and ventilation is insufficient, a NIOSH-approved respirator may be necessary.[3][6] | To prevent inhalation of airborne particles which could lead to respiratory tract irritation. |

III. Disposal Protocol: A Step-by-Step Guide

The correct disposal path for L-Alanine, N-propyl ester is determined by its purity. The following workflow provides a clear decision-making process.

Caption: Disposal Decision Workflow for L-Alanine, N-propyl ester.

A. Disposal of Non-Contaminated L-Alanine, N-propyl ester

If the L-Alanine, N-propyl ester is pure and uncontaminated, it can likely be disposed of as non-hazardous solid waste. However, always confirm this with your institution's specific guidelines.[7]

Step-by-Step Procedure:

-

Collection: Carefully sweep the solid L-Alanine, N-propyl ester into a designated and clearly labeled waste container. Take precautions to avoid generating dust.[4][8]

-

Container Labeling: Clearly label the container as "Non-hazardous Solid Waste: L-Alanine, N-propyl ester".

-

Disposal: Dispose of the sealed container in the regular laboratory trash, unless your institutional guidelines or local regulations specify a different procedure.[7]

B. Disposal of Contaminated L-Alanine, N-propyl ester

When L-Alanine, N-propyl ester is mixed with other chemicals, solvents, or hazardous materials, the disposal method is dictated by the most hazardous component of the mixture.[7]

Step-by-Step Procedure:

-

Hazard Assessment: Identify all components of the mixture and determine the associated hazards by consulting their respective Safety Data Sheets (SDS). The disposal protocol will be governed by the most hazardous substance present.

-

Segregation and Containerization: Keep this contaminated waste separate from non-hazardous waste streams. Place the mixture in a sealed, leak-proof container that is chemically compatible with all of its components.[7]

-

Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a complete list of all chemical constituents, including L-Alanine, N-propyl ester.[7]

-

Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or equivalent department.[9] They are equipped to handle and dispose of hazardous materials in compliance with all regulations.

IV. Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

-

Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

-

Containment: For a dry spill, carefully sweep up the material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[4][10]

-

Cleaning: After the material has been collected, clean the spill area thoroughly.

-

Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

V. The Causality Behind Prudent Disposal

The protocols outlined in this guide are not arbitrary; they are based on a foundational understanding of chemical safety and risk mitigation.

-

Segregation of Waste: Separating non-hazardous from hazardous waste is crucial to prevent unintended chemical reactions and to ensure that hazardous materials are managed with the appropriate level of caution. It also reduces the volume of hazardous waste, which is often more costly and complex to dispose of.

-

Clear Labeling: Accurate and detailed labeling of waste containers is a cornerstone of laboratory safety. It communicates the potential hazards to everyone who may handle the container and is a legal requirement for hazardous waste disposal.[11]

-

Institutional Oversight: Engaging your institution's EHS department for hazardous waste disposal is essential. They are the experts in navigating the complex web of regulations and have established procedures with licensed waste disposal facilities.[12]

By adhering to these procedures, you are not only ensuring your own safety but also contributing to a culture of responsibility and environmental protection within your organization.

References

-

Loba Chemie. (n.d.). L-ALANINE FOR BIOCHEMISTRY. Retrieved from [Link]

-

metasci. (n.d.). Safety Data Sheet N-Acetyl-L-alanine. Retrieved from [Link]

-

GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

-

Carl ROTH. (n.d.). DL-Alanine - Safety Data Sheet. Retrieved from [Link]

-

BASF. (2026). Safety data sheet. Retrieved from [Link]

-

US EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

-

American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

-

Umweltbundesamt. (2025). Tox-free, Circular and Climate-Friendly: The Next Steps for Europe's Buildings. Retrieved from [Link]

-

Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

-

University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

-

YouTube. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. youtube.com [youtube.com]

- 10. lobachemie.com [lobachemie.com]

- 11. ehrs.upenn.edu [ehrs.upenn.edu]

- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]

Operational Safety Guide: Handling L-Alanine, N-propyl- (CAS 24450-48-2)

[1]

Executive Summary & Core Directive

L-Alanine, N-propyl- is a specialized amino acid derivative frequently utilized as a pharmaceutical intermediate in the synthesis of peptide mimetics and active pharmaceutical ingredients (APIs).[1] While often categorized as a standard organic solid, its handling requires a dual-focus approach: protecting the operator from irritation and protecting the compound from environmental degradation (hygroscopicity). [1]

This guide moves beyond generic safety data sheets (SDS) to provide a field-proven operational framework. The core directive is Containment & Integrity : prevent dust inhalation exposure while maintaining the anhydrous status of the reagent.[1]

Risk Assessment & Hazard Logic (The "Why")

Before selecting PPE, we must understand the specific stress vectors associated with this molecule.[1]

| Hazard Vector | Mechanism | Operational Implication |

| Biological | Skin/Eye Irritant (H315, H319) | The N-propyl group increases lipophilicity compared to native L-Alanine, potentially enhancing skin absorption and irritation.[1] |

| Respiratory | STOT SE 3 (H335) | Fine crystalline dust can irritate the upper respiratory tract.[1] Chronic inhalation of amino acid dusts can lead to sensitization.[1] |

| Chemical | Hygroscopic Nature | The compound readily absorbs atmospheric moisture, leading to clumping and hydrolysis risks.[1] PPE must prevent moisture transfer from the operator to the sample. |

| Physical | Electrostatic Charge | Dry amino acid powders are prone to static buildup, causing "jumping" during weighing.[1] This creates a dispersion hazard.[1] |

Personal Protective Equipment (PPE) Matrix

This system is designed to be self-validating : if the PPE fails, the protocol halts immediately.[1]

Tier 1: Barrier Protection (Mandatory)[1]

| Component | Specification | Scientific Rationale |

| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 6 mil) | Breakthrough Logic: N-alkyl amino acids are organic solids.[1] Nitrile provides superior resistance to incidental solvent contact (if in solution) compared to latex.[1] The outer glove is sacrificial and removed after weighing to prevent spread of dust.[1] |

| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for fine powders that behave like fluids under static charge.[1] Goggles seal the ocular cavity from airborne particulates.[1] |

| Body Protection | Lab Coat (High-Neck, Tyvek or Cotton) | Synthetic blends (Tyvek) are preferred to reduce static generation.[1] Cotton is acceptable if fire retardancy is the priority, but lint can contaminate the sample.[1] |

| Respiratory | N95 / P100 Respirator (or Fume Hood) | Engineering Control First: Handling should occur in a certified chemical fume hood.[1] If open-bench handling is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to block H335 hazards.[1] |

Operational Protocol: The "Zero-Dust" Workflow

This workflow integrates safety with experimental precision.[1]

Phase A: Preparation & Engineering Controls

-

Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood.[1] This is critical for N-propyl-L-alanine, which will disperse if statically charged.[1]

-

Humidity Check: Ensure hood humidity is <50% to protect the hygroscopic reagent.[1]

-

Spill Tray: Work over a disposable secondary containment tray to capture stray powder.

Phase B: The Transfer (Weighing)

-

Don PPE: Apply double gloves.[1] Ensure the inner glove cuff is under the lab coat, and the outer glove cuff is over the lab coat sleeve (The "Shingle Effect").[1]

-

Aliquot: Open the container only inside the hood. Use a disposable anti-static spatula.[1]

-

Validation: If powder adheres to the outside of the glove, the static control has failed.[1] Stop, wipe gloves with a lint-free wipe dampened with Isopropanol (IPA), and re-ground the balance.[1]

-

Closure: Parafilm or tape the container immediately after mass verification to prevent moisture uptake.[1]

Phase C: Decontamination & Doffing[1]

-

Wet Wipe Method: Do not brush dry powder.[1] Use a wipe dampened with water (amino acids are water-soluble) to clean the balance and tray.[1]

-

Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid chemical waste.[1]

-

Wash: Wash hands with soap and water immediately after removing inner gloves.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific intermediate.

Figure 1: Decision logic for safe handling of N-propyl-L-alanine, emphasizing respiratory protection and static control.

Disposal & Logistics

Proper disposal is the final step of the safety lifecycle.[1] As an organic intermediate, this compound must not enter the water supply due to potential Biological Oxygen Demand (BOD) impacts.[1]

-

Solid Waste: Collect all contaminated wipes, outer gloves, and expired reagent in a container labeled "Non-Hazardous Organic Solid" (unless contaminated with solvents, then "Hazardous Waste" ).[1]

-

Destruction Method: Incineration is the preferred method.[1] High-temperature combustion ensures complete mineralization of the amino acid backbone [7].[1]

-

Container Cleaning: Triple rinse empty containers with water.[1] Collect the first rinse as chemical waste.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92136, N-Propyl-L-alanine.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] (General guidance for amino acid derivatives). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]